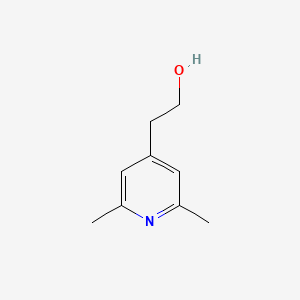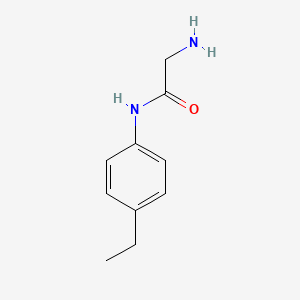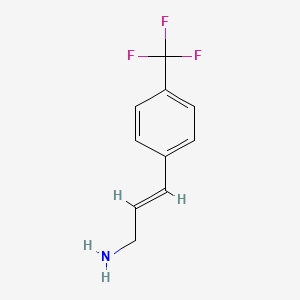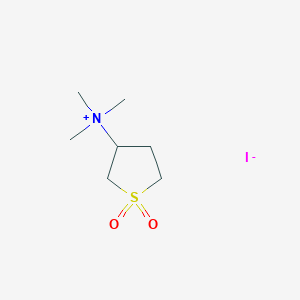
4-Pyridineethanol, 2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridineethanol, 2,6-dimethyl- is a chemical compound with the molecular formula C9H13NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring and an ethanol group at the 4 position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridineethanol, 2,6-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dimethylpyridine with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the reduction of 4-pyridinecarboxaldehyde, 2,6-dimethyl- using a reducing agent such as sodium borohydride in an alcohol solvent. This method provides a straightforward approach to obtaining the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 4-Pyridineethanol, 2,6-dimethyl- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts, such as palladium on carbon, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridineethanol, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-pyridinecarboxylic acid, 2,6-dimethyl-, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 4-pyridineethanol, 2,6-dimethyl-, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid, 2,6-dimethyl-.
Reduction: 4-Pyridineethanol, 2,6-dimethyl-.
Substitution: 4-Pyridineethyl chloride, 2,6-dimethyl-.
Scientific Research Applications
4-Pyridineethanol, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Pyridineethanol, 2,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanol: Similar structure but lacks the two methyl groups at the 2 and 6 positions.
2,6-Dimethylpyridine: Lacks the ethanol group at the 4 position.
4-Pyridinecarboxaldehyde, 2,6-dimethyl-: Contains an aldehyde group instead of an ethanol group.
Uniqueness
4-Pyridineethanol, 2,6-dimethyl- is unique due to the presence of both the ethanol group and the two methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-5-9(3-4-11)6-8(2)10-7/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
LHWPRBVTJDLUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)

![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)



![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)

![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)
